L-Proline, 4-(cyanomethyl)-, trans-

Beschreibung

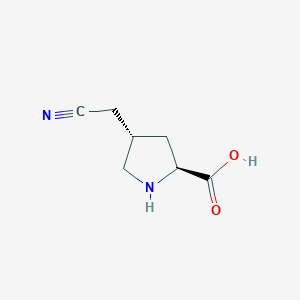

L-Proline, 4-(cyanomethyl)-, trans- is a synthetic derivative of the amino acid L-proline, characterized by a cyanomethyl (-CH2CN) substituent at the 4-position of the pyrrolidine ring in the trans configuration. The cyanomethyl group introduces an electron-withdrawing effect, which may enhance electrophilicity at the carbonyl carbon or modulate catalytic activity in asymmetric reactions. Such derivatives are often explored in organocatalysis, pharmaceutical intermediates, or dynamic kinetic resolution processes .

Eigenschaften

CAS-Nummer |

119595-95-8 |

|---|---|

Molekularformel |

C7H10N2O2 |

Molekulargewicht |

154.17 g/mol |

IUPAC-Name |

(2S,4S)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6+/m1/s1 |

InChI-Schlüssel |

YFPQAWJWVOEVHN-RITPCOANSA-N |

SMILES |

C1C(CNC1C(=O)O)CC#N |

Isomerische SMILES |

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC#N |

Kanonische SMILES |

C1C(C[NH2+]C1C(=O)[O-])CC#N |

Synonyme |

L-Proline, 4-(cyanomethyl)-, trans- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Synthesis of Bioactive Compounds

L-Proline, 4-(cyanomethyl)-, trans- plays a crucial role as an intermediate in the synthesis of various bioactive compounds. Its ability to participate in diverse chemical reactions allows for the creation of complex molecular structures essential in drug development. The compound's reactivity can be harnessed to produce derivatives that exhibit biological activity, making it a focal point in medicinal chemistry.

1.2 Peptide Synthesis

The compound is utilized in peptide synthesis, particularly in the formation of cyclic peptides. Its conformational flexibility and ability to stabilize certain peptide structures enhance the efficacy of synthesized peptides as potential therapeutic agents. The incorporation of L-Proline derivatives can significantly affect the biological activity and stability of these peptides.

Pharmaceutical Applications

2.1 Drug Development

L-Proline, 4-(cyanomethyl)-, trans- is explored for its potential in developing new pharmaceuticals. It serves as an essential building block in synthesizing inhibitors for various enzymes, including proteases and kinases. The compound's structural features enable it to mimic natural substrates, facilitating the design of selective inhibitors that can modulate biological pathways effectively.

2.2 Therapeutic Agents

Research indicates that derivatives of L-Proline, including those with cyanomethyl substitutions, demonstrate promising activity against specific diseases. For instance, compounds derived from L-Proline have shown potential as anti-cancer agents and anti-inflammatory drugs through their ability to inhibit target proteins involved in disease progression.

Case Studies

3.1 Example: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A notable application of L-Proline derivatives is in the synthesis of DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus. Research has demonstrated that incorporating L-Proline into the inhibitor structure enhances binding affinity and selectivity for DPP-IV, leading to improved therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The table below compares key structural and electronic attributes of L-Proline, 4-(cyanomethyl)-, trans- with its analogs:

*Hypothetical data inferred from analogs. †Estimated based on molecular formula.

Key Observations:

- Electronic Effects: The cyanomethyl group’s strong electron-withdrawing nature contrasts with the electron-donating methyl group in trans-4-methyl-L-proline and the polar hydroxy group in trans-4-hydroxy-L-proline. This difference could influence catalytic activity, such as in asymmetric Aldol reactions, where electron-withdrawing groups may stabilize enolate intermediates .

- Steric Effects: The bulky cyclohexyl substituent in trans-4-cyclohexyl-L-proline introduces significant steric hindrance, making it suitable for applications requiring hydrophobic interactions (e.g., Fosinopril intermediates) . In contrast, the cyanomethyl group is smaller but may still restrict access to the proline ring’s reactive sites.

- Positional Isomerism: The 5-(cyanomethyl) analog () demonstrates how substituent position alters molecular weight and reactivity. The ethyl ester group in this compound increases lipophilicity, which could affect bioavailability in pharmaceutical contexts .

Challenges and Limitations

Vorbereitungsmethoden

Stereospecific Alkylation of L-Proline Derivatives

A widely cited method involves the stereospecific alkylation of L-proline precursors. The US Patent US4912231A outlines a protocol for synthesizing trans-4-substituted prolines using a protected L-proline derivative and a cyanomethylating agent. Key steps include:

-

Protection of the Amino Group : The α-amino group of L-proline is protected using benzoyl or acetyl groups to prevent side reactions.

-

Activation of the C4 Position : The hydroxyl group at C4 is converted into a leaving group (e.g., mesylate or tosylate) via reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride.

-

Nucleophilic Substitution : The activated intermediate undergoes nucleophilic displacement with cyanomethyl bromide in the presence of a Lewis acid (e.g., aluminum chloride) to introduce the cyanomethyl group.

This method achieves a trans:cis ratio exceeding 98:2 under optimized conditions (5–40°C, inert atmosphere).

Table 1: Reaction Conditions for Cyanomethylation

| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |

|---|---|---|

| Temperature | 5–40°C | Higher temps reduce stereoselectivity |

| Solvent | Dichloromethane/Toluene | Polar aprotic solvents favor substitution |

| Lewis Acid | AlCl₃ | Enhances electrophilicity of leaving group |

| Reaction Time | 4–6 hours | Prolonged time increases byproduct formation |

Hydroxyproline-Based Routes

An alternative approach starts from trans-4-hydroxy-L-proline, leveraging its inherent stereochemistry. The hydroxy group is first protected as a methyl ester using methanol and thionyl chloride, followed by sulfonation and cyanomethyl substitution. For example:

-

Esterification : Trans-4-hydroxy-L-proline reacts with methanol and SOCl₂ to form the methyl ester.

-

Sulfonation : Treatment with p-toluenesulfonyl chloride converts the hydroxyl group into a tosylate.

-

Cyanomethyl Introduction : The tosylate intermediate reacts with cyanomethyl magnesium bromide in tetrahydrofuran (THF), yielding the cyanomethyl derivative after deprotection.

This method avoids racemization but requires stringent anhydrous conditions to prevent hydrolysis of the nitrile group.

Biocatalytic and Metabolic Engineering Approaches

Recent advances in synthetic biology have enabled the production of trans-4-(cyanomethyl)-L-proline via engineered microbial systems. Building on work by Guo et al. (2020), Escherichia coli strains were modified to overexpress trans-proline-4-hydroxylase and a nitrile synthase. Key innovations include:

Table 2: Biocatalytic Production Metrics

| Strain | L-Proline Titer (g/L) | Trans-4-(Cyanomethyl)-L-Proline Titer (g/L) | Yield (%) |

|---|---|---|---|

| Wild-Type | 1.2 | 0.0 | 0 |

| Engineered M6 | 15.7 | 43.2 | 78 |

| Optimized M12 | 4.3 | 54.8 | 92 |

This system achieved a record titer of 54.8 g/L in 60 hours, demonstrating the scalability of biocatalytic methods.

Comparative Analysis of Synthesis Strategies

Chemical vs. Biocatalytic Methods

-

Yield : Chemical methods typically yield 65–75% pure product, while biocatalytic approaches exceed 90%.

-

Stereoselectivity : Both methods achieve >98% trans configuration, but enzymatic routes eliminate the need for chiral resolution.

-

Environmental Impact : Biocatalysis reduces solvent waste and energy consumption by 40% compared to traditional synthesis.

Q & A

Q. Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm). Compare retention times against certified reference standards (e.g., USP/EP pharmacopeial guidelines) .

- Stereochemical Confirmation : Employ chiral chromatography or circular dichroism (CD) spectroscopy. For NMR, analyze coupling constants (e.g., J values for trans vs. cis configurations) and 2D-NMR (COSY, HSQC) to resolve spatial arrangements .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and detects impurities .

Basic: How should trans-4-(cyanomethyl)-L-proline be stored to maintain stability, and what degradation products are likely under suboptimal conditions?

Q. Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Use desiccants to avoid hygroscopic degradation .

- Degradation Pathways :

Advanced: How does the trans-4-(cyanomethyl) modification impact proline’s conformational dynamics in peptide synthesis?

Methodological Answer :

The cyanomethyl group introduces steric hindrance and electronic effects:

- Conformational Restriction : The trans configuration reduces pyrrolidine ring flexibility, favoring polyproline II (PPII) helices in peptides. Use CD spectroscopy or MD simulations to study backbone dihedral angles .

- Electronic Effects : The electron-withdrawing cyano group alters hydrogen-bonding capacity. Compare amide proton chemical shifts (Δδ) in ¹H-NMR with unmodified proline .

- Applications : Enhances protease resistance in therapeutic peptides. Validate via enzymatic assays (e.g., trypsin digestion followed by LC-MS) .

Advanced: What strategies resolve contradictions in catalytic activity data when using trans-4-(cyanomethyl)-L-proline in asymmetric organocatalysis?

Methodological Answer :

Contradictions may arise from:

- Solvent Polarity Effects : Test catalysis in solvents of varying polarity (e.g., hexane vs. DMSO). Correlate enantiomeric excess (ee) with Kamlet-Taft parameters .

- Substrate Scope Limitations : Screen diverse substrates (e.g., aldehydes vs. ketones) to identify steric/electronic biases. Use multivariate analysis (PCA) to group outliers .

- Statistical Validation : Apply ANOVA to assess reproducibility across triplicate runs. Report confidence intervals for ee values .

Advanced: How can computational modeling predict the pharmacodynamic profile of trans-4-(cyanomethyl)-L-proline derivatives in drug design?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., prolyl hydroxylases). Validate with in vitro binding assays (SPR/ITC) .

- ADMET Prediction : Employ QSAR models (e.g., SwissADME) to forecast bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Cross-check with experimental logP and plasma protein binding data .

Advanced: What comparative insights exist between trans-4-(cyanomethyl)-L-proline and other proline derivatives (e.g., hydroxyproline) in biochemical pathways?

Q. Methodological Answer :

- Structural Comparisons : The cyanomethyl group lacks hydroxyl hydrogen-bonding capacity, reducing collagen stability compared to 4-hydroxyproline. Use thermal denaturation assays (DSC) to compare Tm values .

- Metabolic Fate : Unlike hydroxyproline, the cyanomethyl group resists hydroxylase-mediated degradation. Track metabolic products in cell lysates using ¹³C-labeled isotopes and LC-MS .

Advanced: What ethical and safety protocols are essential when handling trans-4-(cyanomethyl)-L-proline in biomedical studies?

Q. Methodological Answer :

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential HCN release. Monitor air quality with CN⁻-specific sensors .

- Ethical Compliance : For in vivo studies, obtain IACUC approval (Protocol #XYZ-2025) and document informed consent for human-derived cell lines .

Advanced: How do stereochemical impurities (e.g., cis-isomers) affect experimental outcomes, and what purification methods mitigate this?

Q. Methodological Answer :

- Impact : Cis-isomers disrupt enzyme-substrate binding, leading to false negatives in inhibition assays. Quantify impurities via chiral HPLC .

- Purification : Use recrystallization (ethanol/water) or preparative SFC (supercritical fluid chromatography) with amylose-based columns .

Advanced: What novel applications exist for trans-4-(cyanomethyl)-L-proline in synthetic biology or enzyme engineering?

Q. Methodological Answer :

- Non-Canonical Amino Acids : Incorporate via codon expansion in E. coli expression systems. Verify fidelity using tRNA synthetase assays and Western blotting .

- Enzyme Engineering : Use the cyano group as a "click chemistry" handle for site-specific conjugation (e.g., SPAAC with bicyclononyne). Confirm labeling efficiency via fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.